3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is recognized for its biological activity and has been used in the development of various therapeutic agents .
Preparation Methods
The synthesis of 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones under acidic conditions, followed by chloromethylation using formaldehyde and hydrochloric acid . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can be achieved using metal hydrides such as sodium borohydride.
Scientific Research Applications
3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A well-known sedative-hypnotic agent used for the treatment of insomnia.
Alpidem: An anxiolytic drug that acts on the GABA receptor.
Saripidem: Another sedative-hypnotic agent with a similar mechanism of action to zolpidem.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
3-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUHUSXORDMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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